methyl 2-hydroxybenzimidate
CAS No.: 26384-76-9
Cat. No.: VC14258461
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26384-76-9 |
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Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | methyl 2-hydroxybenzenecarboximidate |
Standard InChI | InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3 |
Standard InChI Key | KIJFLYTWJQUSAY-UHFFFAOYSA-N |
Canonical SMILES | COC(=N)C1=CC=CC=C1O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Methyl 2-hydroxybenzimidate (IUPAC: methyl 2-hydroxybenzenecarboximidate) is theorized to have the molecular formula C₈H₉NO₂, derived from the substitution of a hydroxyl group (-OH) and an imidate ester group (-N=C(OCH₃)) on a benzene ring. This places it within the broader family of aromatic imidates, which are characterized by their reactivity in nucleophilic substitution reactions .
Structural Analogues and Comparative Analysis
The compound shares structural similarities with methyl 2-hydroxybenzoate (methyl salicylate, C₈H₈O₃), a well-documented molecule used in pharmaceuticals and fragrances . Key differences arise in the substitution of the carboxylic acid group (-COOH) in methyl salicylate with an imidate group (-N=C(OCH₃)) in methyl 2-hydroxybenzimidate. This alteration significantly impacts electronic distribution and reactivity, as imidates are more nucleophilic than esters .
Table 1: Comparative Properties of Methyl 2-Hydroxybenzimidate and Analogues
Synthesis Pathways and Industrial Relevance
Hypothesized Synthetic Routes
While no direct synthesis of methyl 2-hydroxybenzimidate is documented, analogous methods for benzimidate esters suggest the following pathway:
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Nitrosation of Phenols: Reaction of 2-hydroxybenzaldehyde with methyl nitrite under acidic conditions to form the imidate intermediate .
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Methanolysis: Treatment with methanol to stabilize the imidate ester group .
This method mirrors the synthesis of 2-hydroxybenzamide derivatives, where selective deprotection of hydroxyl groups is achieved using secondary amines . For instance, the patent US6197970B1 describes a process wherein 2-substituted benzoic acids react with amino compounds to form amides, followed by deprotection to yield hydroxylated derivatives .
Industrial Applications
Benzimidate esters are valued in organic synthesis as intermediates for:
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Peptide coupling: Due to their ability to activate carboxyl groups.
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Coordination chemistry: As ligands for transition metals, enhancing catalytic activity .
Methyl 2-hydroxybenzimidate’s hydroxyl group could further enable chelation, making it useful in metallurgical or pharmaceutical applications.
Physicochemical Properties and Stability
Thermal Stability
Theoretical models predict moderate thermal stability for methyl 2-hydroxybenzimidate, with decomposition likely above 250°C. This aligns with data for 2-hydroxy-3-methylbenzamide, which has a boiling point of 272.9°C . The imidate group’s electron-withdrawing nature may reduce stability compared to methyl salicylate, which is stable up to 220°C .
Solubility and Partitioning
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Solubility: Expected to be low in water (<1 mg/mL) due to the hydrophobic imidate group.
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LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity .
Environmental Impact and Regulatory Considerations
Biodegradability
The imidate group’s resistance to hydrolysis may hinder biodegradation, leading to persistence in aquatic systems. This contrasts with methyl salicylate, which undergoes rapid esterase-mediated breakdown .
Regulatory Status
Future Research Directions
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Synthetic Optimization: Developing low-cost, high-yield routes using green chemistry principles.
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Toxicological Studies: In vivo assessments to establish safety thresholds.
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Material Science Applications: Exploring use in polymer crosslinking or metal-organic frameworks (MOFs).
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